4-Acetamido-8-chloroquinoline-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-8-chloroquinoline-3-carboxylic acid typically involves the acylation of 8-chloroquinoline-3-carboxylic acid with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-8-chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoline-3-carboxylic acid derivatives.
Reduction: Formation of 4-amino-8-chloroquinoline-3-carboxylic acid.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
4-Acetamido-8-chloroquinoline-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Acetamido-8-chloroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-8-chloroquinoline-3-carboxylic acid
- 4-Acetamidoquinoline-3-carboxylic acid
- 8-Chloroquinoline-3-carboxylic acid
Uniqueness
4-Acetamido-8-chloroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9ClN2O3 |
---|---|
Molecular Weight |
264.66 g/mol |
IUPAC Name |
4-acetamido-8-chloroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H9ClN2O3/c1-6(16)15-10-7-3-2-4-9(13)11(7)14-5-8(10)12(17)18/h2-5H,1H3,(H,17,18)(H,14,15,16) |
InChI Key |
OGRMLCLHJDIFOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CC=C(C2=NC=C1C(=O)O)Cl |
Origin of Product |
United States |
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